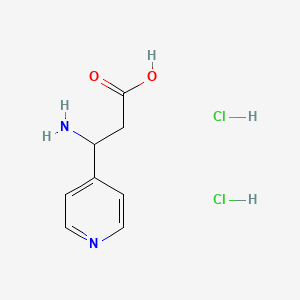

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Description

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2.

Properties

IUPAC Name |

3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUXAOSXIGPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955531-90-4 | |

| Record name | 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and alanine in the presence of reducing agents and catalysts to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation under standard conditions. For esterification, ethanol and HCl yield the ethyl ester derivative (ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride), confirmed by NMR and mass spectrometry . Amidation with primary amines (e.g., methylamine) in the presence of EDCl/HOBt produces stable amide derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, HCl, reflux | Ethyl ester derivative | 85% |

| Amidation | EDCl, HOBt, DMF, RT | Amide derivatives | 70–90% |

Oxidation and Reduction

The amino group participates in redox reactions. Oxidation with potassium permanganate (KMnO₄) in acidic conditions generates a ketone intermediate, while reduction using sodium borohydride (NaBH₄) selectively reduces imine byproducts without affecting the pyridine ring.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone intermediate | Requires acidic pH |

| Reduction | NaBH₄, MeOH, 0°C | Secondary amine | Retention of chirality |

Coupling Reactions

The pyridine ring enables palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids expands the aromatic system, while Buchwald-Hartwig amination introduces nitrogen-based substituents.

| Reaction Type | Catalysts/Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug candidate synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | Enzyme inhibitor studies |

Decarboxylation and Rearrangement

Thermal decarboxylation at 200°C produces β-pyridinyl ethylamine derivatives, which are precursors for neurotransmitter analogs. Acidic or basic conditions may induce keto-enol tautomerism in intermediates .

| Reaction Type | Conditions | Product | Significance |

|---|---|---|---|

| Decarboxylation | 200°C, inert atmosphere | β-Pyridinyl ethylamine | Neurological research |

| Keto-enol tautomerism | pH 8–10, RT | Tautomeric mixture | Structural studies |

Salt Formation and Stability

As a dihydrochloride salt, the compound readily exchanges counterions. Reaction with NaOH yields the free base, while treatment with sulfuric acid forms a sulfate salt. The hydrochloride form is hygroscopic, requiring anhydrous storage .

| Counterion | Reagents | Stability |

|---|---|---|

| Free base | NaOH, H₂O | Air-sensitive |

| Sulfate | H₂SO₄, EtOH | Stable at RT |

Key Research Findings:

-

Stereochemical Influence : The (R)-enantiomer shows higher receptor-binding affinity in NMDA receptor studies compared to the (S)-form.

-

Solubility : Aqueous solubility exceeds 50 mg/mL due to hydrochloride salts, facilitating biological assays .

-

Thermal Degradation : Decomposes above 250°C, releasing CO₂ and pyridine derivatives .

This compound’s multifunctional reactivity makes it a cornerstone in synthesizing bioactive molecules, particularly in neurological and metabolic disorder research.

Scientific Research Applications

Pharmaceutical Research

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to amino acids and neurotransmitters indicates that it may interact with biological systems in a manner conducive to therapeutic effects. Notably, research has shown that derivatives of this compound can exhibit activity against specific targets, such as enzymes and receptors involved in disease processes.

1.1. Interaction Studies

Studies have focused on the binding affinity of 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride to various receptors and enzymes. For instance, it has been evaluated for its potential role as an inhibitor targeting Trypanosoma cruzi CYP51, a critical enzyme in the lifecycle of the parasite responsible for Chagas disease . The binding interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for its use in therapeutic applications.

Neuropharmacology

Given its structural characteristics, 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride has been investigated for its effects on neurotransmitter systems. Compounds with similar structures have been identified as agonists at NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This suggests that 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride could be explored further as a modulator of these receptors.

2.1. NMDA Receptor Agonism

Research into related compounds has revealed that modifications to the pyridine structure can enhance agonistic activity at NMDA receptor subtypes . This could lead to the development of new therapeutic agents aimed at treating neurological disorders such as Alzheimer's disease or schizophrenia.

Anticancer Applications

Emerging studies have indicated that derivatives of 3-amino-3-(pyridin-4-yl)propanoic acid may possess anticancer properties. For example, certain analogs have demonstrated cytotoxic effects against specific cancer cell lines while exhibiting minimal toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

3.1. Structure-Activity Relationship Studies

The relationship between the chemical structure of 3-amino-3-(pyridin-4-yl)propanoic acid derivatives and their biological activity has been a focus of recent studies. These investigations aim to identify key structural features that enhance anticancer efficacy and selectivity .

Synthesis and Derivative Development

The synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride can be achieved through various methods, often involving coupling reactions with pyridine derivatives. The ability to modify this compound into various derivatives allows researchers to explore a wide range of biological activities.

4.1. Case Studies on Derivative Efficacy

Several case studies have documented the synthesis and evaluation of derivatives based on 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. For instance, certain modifications have led to compounds with enhanced binding affinities for target receptors or improved anticancer properties .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: Another alanine derivative with similar properties but different structural configuration.

3-(4-Pyridyl)propionic acid: A related compound with a similar pyridine ring but lacking the amino group.

Uniqueness

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse coordination complexes. This versatility makes it valuable in various research and industrial applications .

Biological Activity

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics, including a pyridine ring and an amino group. This compound has been the subject of research for its biological activities, particularly concerning enzyme inhibition and receptor interactions.

The molecular formula of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is , with a molecular weight of approximately 239.10 g/mol. Its structure allows it to participate in various biochemical reactions, influencing pathways such as glucose metabolism and nitrogen transfer processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The pyridine ring is capable of engaging in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The amino group can form covalent bonds, leading to either inhibition or activation of various biochemical pathways.

Biological Activities

Research indicates that 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride exhibits multiple biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may be relevant for therapeutic applications in drug development.

- Receptor Binding : The compound's interaction with receptors can modulate biological activities, suggesting its potential role as a pharmacological agent.

- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating various conditions through targeted drug design .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | C8H10N2O2·HCl | Different stereochemistry affecting biological activity |

| 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | C8H10N2O2·HCl | Lacks chirality; different biological properties |

This comparison highlights that the specific substitution pattern on the pyridine ring and the stereochemistry of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride contribute to its unique reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the biological mechanisms and potential therapeutic applications of this compound:

- Fragment-Based Screening : A study demonstrated that related compounds could block specific protein interactions in cell lines, indicating the potential for targeted drug development .

- Binding Affinity Studies : Interaction studies have shown that this compound can bind effectively to various receptors, influencing their activity and suggesting pathways for drug design .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, and how can purity be ensured?

- Synthesis Protocol : The compound is typically synthesized via coupling reactions (e.g., palladium-catalyzed cross-coupling) followed by hydrochloride salt formation using HCl .

- Purification : Recrystallization or column chromatography is recommended to isolate the dihydrochloride salt. Purity can be verified via HPLC (high-performance liquid chromatography) with UV detection, referencing retention times against standards .

- Validation : Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound in the lab?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or aerosols .

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

- Emergency Measures : For spills, use inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. How can spectroscopic data resolve ambiguities in the compound’s structure?

- NMR Analysis : Compare experimental H NMR shifts with computational predictions (e.g., density functional theory, DFT) to confirm the pyridine ring’s substitution pattern and amino acid backbone .

- Mass Spectrometry : HRMS can distinguish between the free base and dihydrochloride form by matching observed [M+H] or [M+2H] ions with theoretical values .

Advanced Research Questions

Q. How can experimental design optimize reaction yields while minimizing byproducts?

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for coupling reactions .

- Contradiction Resolution : If conflicting data arise (e.g., variable yields across batches), apply response surface methodology (RSM) to isolate critical factors .

- Computational Support : Pair experimental data with quantum chemical calculations (e.g., transition state modeling) to refine reaction pathways .

Q. What methodologies address discrepancies in biological activity assays involving this compound?

- Assay Design : Use dose-response curves in receptor-binding studies (e.g., radioligand displacement assays) to quantify affinity (). Replicate results across multiple cell lines to rule out cell-specific artifacts .

- Data Normalization : Include internal controls (e.g., reference antagonists) to adjust for batch-to-batch variability in compound solubility or stability .

- Advanced Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide kinetic/thermodynamic insights into binding interactions .

Q. How can computational tools predict the compound’s behavior in novel environments (e.g., enzymatic catalysis)?

- Molecular Dynamics (MD) : Simulate interactions between the compound and target enzymes (e.g., amino acid decarboxylases) to identify binding poses and stability under physiological conditions .

- Docking Studies : Use software like AutoDock Vina to predict binding affinities, cross-validated with experimental IC values .

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide in vivo studies .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in literature?

- Method Harmonization : Standardize solvent systems (e.g., PBS at pH 7.4 vs. DMSO) and temperatures. Use nephelometry to quantify solubility limits objectively .

- Ionization Effects : Account for the dihydrochloride salt’s pH-dependent solubility. Titration experiments can map solubility vs. pH profiles .

Q. What strategies reconcile divergent catalytic efficiency results in synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.